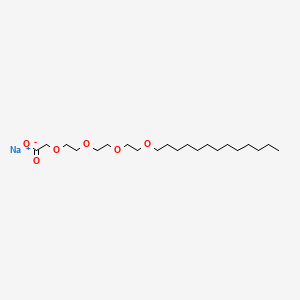
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt is a chemical compound with the molecular formula C21H41O6Na. It is also known by other names such as sodium trideceth-3 carboxylate and polyethylene glycol (3) tridecyl ether carboxylic acid, sodium salt . This compound is a derivative of polyethylene glycol and is often used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxapentacosanoic acid, sodium salt typically involves the reaction of tridecyl alcohol with ethylene oxide to form trideceth-3, which is then carboxylated to produce the final product . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: It is employed in the preparation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: It is used in the formulation of pharmaceutical products, particularly in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxapentacosanoic acid, sodium salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension of liquids, allowing for better mixing and solubilization of compounds. This property is particularly useful in drug delivery systems where it helps in the efficient delivery of active pharmaceutical ingredients to their target sites.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12-Tetraoxapentadec-14-ynoic acid: Another polyethylene glycol derivative used in similar applications.
1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid: Used in the synthesis of various chemical compounds.
Uniqueness
3,6,9,12-Tetraoxapentacosanoic acid, sodium salt is unique due to its specific structure, which provides it with distinct surfactant properties. This makes it particularly useful in applications requiring the solubilization of hydrophobic compounds and the stabilization of emulsions.
Propiedades
Número CAS |
117292-47-4 |
|---|---|
Fórmula molecular |
C21H41NaO6 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
sodium;2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C21H42O6.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-14-15-25-16-17-26-18-19-27-20-21(22)23;/h2-20H2,1H3,(H,22,23);/q;+1/p-1 |
Clave InChI |
CEZNRMAOOQIHOP-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCOCCOCCOCCOCC(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-tert-Butyl 7-ethyl 2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B12816052.png)
![6,14-dioxahexacyclo[9.5.1.13,9.02,10.04,8.012,16]octadecane-5,7,13,15-tetrone](/img/structure/B12816056.png)
![9-Methylspiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12816061.png)

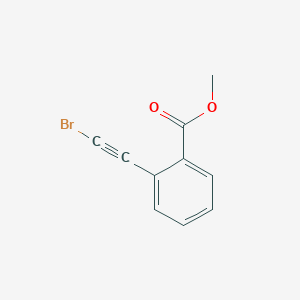
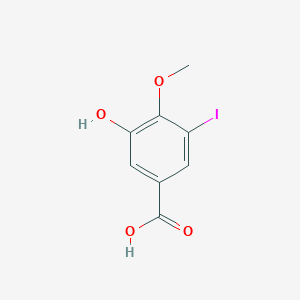


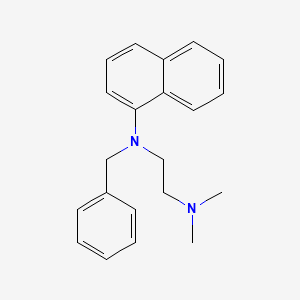

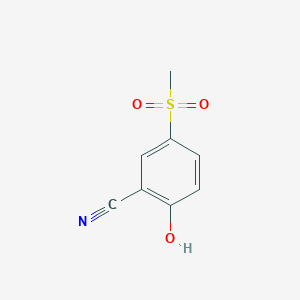


![Pyrido[2,3-b]pyrazin-8-ylmethanamine](/img/structure/B12816154.png)
